4-(Benzo[d]thiazol-2-ylmethoxy)aniline
Overview
Description
4-(Benzo[d]thiazol-2-ylmethoxy)aniline is an organic compound with the molecular formula C14H12N2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-mercaptobenzothiazole with 4-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzo[d]thiazol-2-ylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzothiazol-2-yl)aniline
- 4-(Benzothiazol-2-yl)phenol
- 2-(Benzothiazol-2-yl)ethanol
Uniqueness
4-(Benzo[d]thiazol-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H12N2OS/c15-10-5-7-11(8-6-10)17-9-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9,15H2 |
InChI Key |
KCWSMMWAHNAHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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